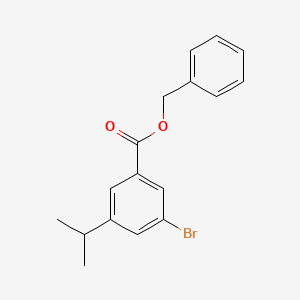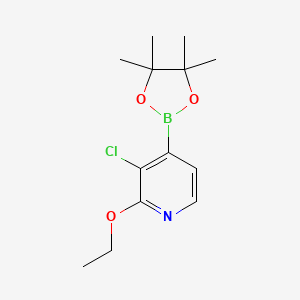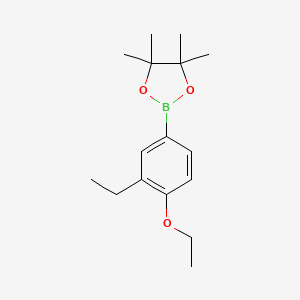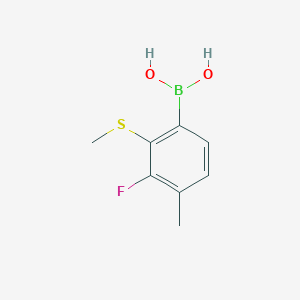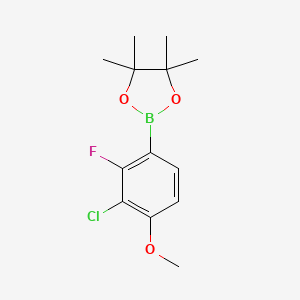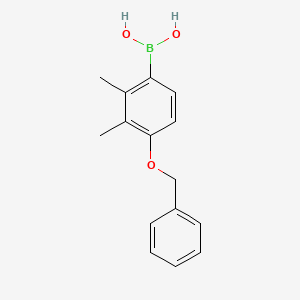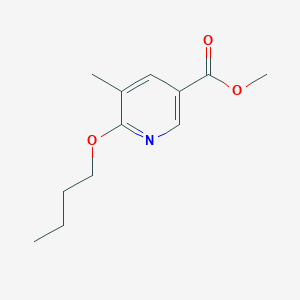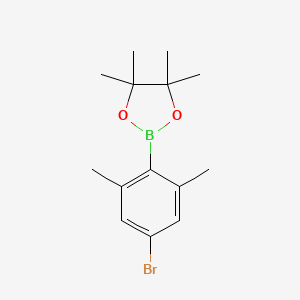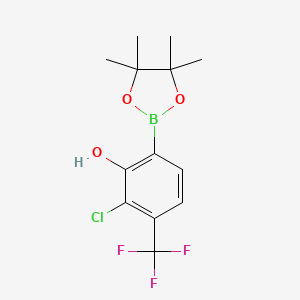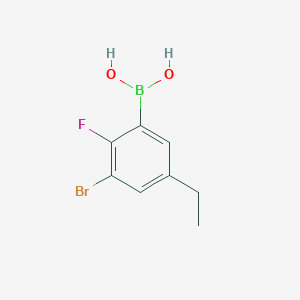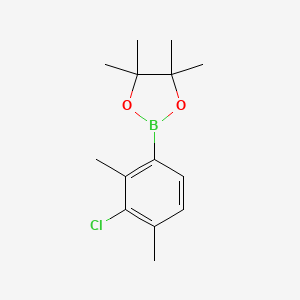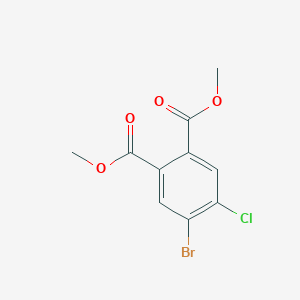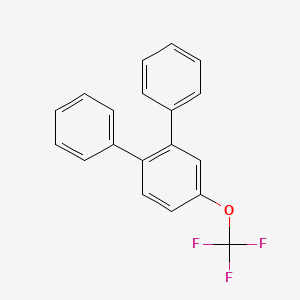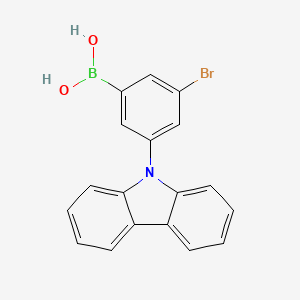
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid typically involves a Suzuki coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:
Starting Materials: this compound is synthesized from 3-bromo-5-iodophenylboronic acid and 9H-carbazole.
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is commonly used as the catalyst.
Base: Potassium carbonate (K₂CO₃) is often employed as the base.
Solvent: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or toluene.
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: 3-Hydroxy-5-(9H-carbazol-9-yl)-phenylboronic acid.
Reduction: 3-Hydrogen-5-(9H-carbazol-9-yl)-phenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid has several scientific research applications, including:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs and other optoelectronic devices.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development due to its unique structural features.
Material Science: It is utilized in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(9H-carbazol-9-yl)-benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
3-Bromo-5-(9H-carbazol-9-yl)-benzaldehyde: Similar structure but with an aldehyde group instead of a boronic acid group.
3-Bromo-5-(9H-carbazol-9-yl)-benzamide: Similar structure but with an amide group instead of a boronic acid group.
Uniqueness
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials for advanced technological applications.
Properties
IUPAC Name |
(3-bromo-5-carbazol-9-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BBrNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTURGHGEOUEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
